molecular formula C15H21NO4 B5316290 2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide

2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide

Cat. No.: B5316290
M. Wt: 279.33 g/mol
InChI Key: IZAIHEFCVRLZQK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group, an oxolane ring, and an acetamide group

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(12-8-5-9-19-12)16-15(17)10-20-14-7-4-3-6-13(14)18-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIHEFCVRLZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with an oxolane derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The oxolane ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

2-(2-Methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

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